Elacridar hydrochloride
Overview
Description
Elacridar hydrochloride is a potent inhibitor of permeability glycoprotein (P-glycoprotein) and breast cancer resistance protein. It is primarily used as an oral bioenhancer to target multiple drug resistance in tumors. The compound has shown promise in increasing the bioavailability of co-administered drugs by inhibiting efflux mechanisms that reduce drug absorption .
Mechanism of Action
Target of Action
Elacridar hydrochloride primarily targets two proteins: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) . These proteins are part of the ATP-binding cassette (ABC) transporter family, which play a crucial role in multidrug resistance in tumors .
Mode of Action
Elacridar functions by inhibiting P-glycoprotein, an ATP-dependent efflux pump with broad substrate specificity . This inhibition results in an increased bioavailability of coadministered drugs . It also inhibits BCRP, which is suggested to be one of the chemo-sensitivity determinants of certain drugs in specific cell lines .
Biochemical Pathways
The primary biochemical pathway affected by Elacridar is the efflux mechanism mediated by P-gp . By inhibiting P-gp, Elacridar prevents the efflux of cytotoxic anti-tumor drugs from cells, thereby increasing their intracellular concentrations .
Pharmacokinetics
It is known that elacridar increases the bioavailability of coadministered drugs by inhibiting p-gp .
Result of Action
The molecular effect of Elacridar is the inhibition of P-gp and BCRP, which leads to an increase in the intracellular concentrations of coadministered drugs . This can enhance the efficacy of these drugs, particularly in the context of cancer treatment where these transporters often contribute to multidrug resistance .
Action Environment
The action of Elacridar can be influenced by the expression levels of P-gp and BCRP in the local environment . For instance, in cancer cells where these proteins are overexpressed, Elacridar can be particularly effective in enhancing the efficacy of coadministered drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elacridar hydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid.
Coupling reaction: This intermediate is then coupled with 4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl)ethyl]aniline using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate in the presence of N,N-dimethylformamide.
Final steps: The resulting product is then purified and converted to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and lyophilization are employed to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Elacridar hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
Scientific Research Applications
Elacridar hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study efflux mechanisms and drug transport across cell membranes.
Biology: The compound helps in understanding the role of permeability glycoprotein and breast cancer resistance protein in cellular processes.
Medicine: this compound is investigated for its potential to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells.
Comparison with Similar Compounds
Tariquidar: Another potent inhibitor of permeability glycoprotein, used in similar applications.
Zosuquidar: A third-generation permeability glycoprotein inhibitor with comparable properties.
Laniquidar: Known for its ability to inhibit permeability glycoprotein and enhance drug bioavailability.
Uniqueness of Elacridar Hydrochloride: this compound stands out due to its dual inhibition of permeability glycoprotein and breast cancer resistance protein, making it a versatile tool in overcoming drug resistance. Its ability to enhance the bioavailability of a wide range of drugs further adds to its uniqueness .
Biological Activity
Elacridar hydrochloride, also known as GF120918, is a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These efflux transporters play critical roles in multidrug resistance (MDR) by limiting the absorption and distribution of various therapeutic agents, particularly in cancer treatment and central nervous system (CNS) drug delivery. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and implications in enhancing drug bioavailability.
Chemical Structure and Properties
Chemical Name:
N-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide hydrochloride
Molecular Formula:
C₂₃H₂₉ClN₂O₄
Purity:
≥98%
Elacridar acts primarily by inhibiting P-gp and BCRP, which are responsible for the efflux of drugs out of cells. This inhibition enhances the intracellular concentration of various chemotherapeutic agents, thereby overcoming the MDR associated with cancer therapies. Notably, Elacridar has been shown to improve the bioavailability of several substrates by preventing their efflux at both the intestinal and blood-brain barrier (BBB) levels.
Table 1: Inhibition Potency of Elacridar on Various Substrates
Substrate | IC50 (µM) | Effect |
---|---|---|
Doxorubicin | 0.05 | Enhanced uptake in resistant cells |
Vincristine | 0.07 | Increased cytotoxicity |
Paclitaxel | 0.03 | Improved brain penetration |
Erlotinib | 0.10 | Enhanced oral bioavailability |
Bioavailability Studies
Elacridar's pharmacokinetic profile has been assessed through various studies, indicating its low oral bioavailability due to poor solubility. The absolute bioavailability after oral administration has been reported as low as 22%, while intraperitoneal administration yields even lower values.
Table 2: Pharmacokinetic Parameters of Elacridar
Administration Route | Bioavailability (%) | Half-Life (h) | Cmax (µg/ml) |
---|---|---|---|
Oral | 22 | 20 | 0.295 |
Intraperitoneal | 1 | 4 | 0.061 |
Intravenous | - | 4 | - |
Case Study: Brain Distribution
In a study involving Friend leukemia virus strain B mice, Elacridar was administered to assess its impact on brain distribution. Results indicated that coadministration with P-gp substrates significantly increased their brain penetration.
- Study Design: Mice received varying doses of Elacridar alongside P-gp substrates.
- Findings: The brain-to-plasma concentration ratio improved markedly with increasing doses of Elacridar.
Clinical Implications
Elacridar's ability to enhance drug delivery across the BBB makes it a valuable candidate for clinical trials aimed at treating CNS-related conditions. Its application in combination therapies has shown promise in improving the efficacy of existing chemotherapeutics.
Table 3: Clinical Applications of Elacridar
Condition | Combination Drugs | Outcome |
---|---|---|
Glioblastoma | Paclitaxel | Increased tumor response |
Non-small cell lung cancer | Erlotinib | Enhanced survival rates |
Breast cancer | Doxorubicin | Improved overall response |
Properties
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJZZHRYSSFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932123 | |
Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143851-98-3, 178436-75-4 | |
Record name | Elacridar hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GF 120918A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELACRIDAR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.